molecular formula C11H13NO4 B1391713 Methyl 3-(2-ethoxypyridin-3-yl)-3-oxopropanoate CAS No. 1229626-75-8

Methyl 3-(2-ethoxypyridin-3-yl)-3-oxopropanoate

Cat. No. B1391713
M. Wt: 223.22 g/mol
InChI Key: MGUSALHWDNIFJP-UHFFFAOYSA-N
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Description

“Methyl 3-(2-ethoxypyridin-3-yl)-3-oxopropanoate” is a complex organic compound. It contains a pyridine ring, which is a basic aromatic heterocycle with a nitrogen atom, and an ester group, which is a carboxylic acid derivative .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as NMR, IR, and MS, as well as single crystal X-ray diffraction .


Chemical Reactions Analysis

The compound could potentially undergo a variety of reactions. The pyridine ring could undergo electrophilic substitution, and the ester could undergo reactions such as hydrolysis, reduction, and transesterification .


Physical And Chemical Properties Analysis

The physical and chemical properties would depend on the functional groups present in the molecule. For example, the presence of the pyridine ring would likely make the compound somewhat basic .

Scientific Research Applications

1. Anticancer Properties

Methyl 3-(2-ethoxypyridin-3-yl)-3-oxopropanoate has shown potential in cancer treatment. For example, ruthenium compounds, including those with a related structure, have been synthesized and evaluated for their cytotoxic activity against tumor cells, showing promise as potential antitumor compounds (Almeida et al., 2021).

2. Antimicrobial Activity

This compound has also been utilized in the synthesis of new antimicrobial agents. For instance, novel compounds derived from this chemical structure have been synthesized and evaluated for their antimicrobial activities, providing new avenues for developing treatments against various microbial infections (Hassanin & Ibrahim, 2012).

3. Synthesis of Heterocycles

The compound plays a significant role in the synthesis of heterocyclic compounds. It has been used in reactions to form various heterocyclic structures, demonstrating its versatility in organic synthesis and the development of new chemical entities (Pokhodylo et al., 2010).

4. Optical and Electronic Applications

In the field of optical and electronic materials, derivatives of this compound have been studied for their electronic structure and nonlinear optical properties. These studies contribute to the development of new materials for various technological applications (Halim & Ibrahim, 2017).

Safety And Hazards

The safety and hazards of this compound would need to be determined experimentally. As a general rule, care should be taken when handling any chemical compound .

Future Directions

Future research could involve studying the reactivity of this compound, determining its physical and chemical properties, and exploring potential applications. For example, it could be used as a building block in the synthesis of more complex molecules .

properties

IUPAC Name

methyl 3-(2-ethoxypyridin-3-yl)-3-oxopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4/c1-3-16-11-8(5-4-6-12-11)9(13)7-10(14)15-2/h4-6H,3,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGUSALHWDNIFJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC=N1)C(=O)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(2-ethoxypyridin-3-yl)-3-oxopropanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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